molecular formula C9H7F3O2 B1359069 3-Methoxy-5-(trifluoromethyl)benzaldehyde CAS No. 56723-86-5

3-Methoxy-5-(trifluoromethyl)benzaldehyde

Cat. No. B1359069
CAS RN: 56723-86-5
M. Wt: 204.15 g/mol
InChI Key: GAHAVZIKRCECQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methoxy-5-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C9H7F3O2 . It has a molecular weight of 204.15 .


Synthesis Analysis

The synthesis of “3-Methoxy-5-(trifluoromethyl)benzaldehyde” involves several stages. One of the methods involves the reaction of 2-methoxy-3,5-bis(trifluoromethyl)benzaldehyde with boron tribromide in dichloromethane at temperatures ranging from -78 to 25 degrees Celsius .


Molecular Structure Analysis

The InChI code for “3-Methoxy-5-(trifluoromethyl)benzaldehyde” is 1S/C9H7F3O2/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-5H,1H3 . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

“3-Methoxy-5-(trifluoromethyl)benzaldehyde” is a liquid at ambient temperature . .

Scientific Research Applications

Synthesis of Novel Compounds

3-Methoxy-5-(trifluoromethyl)benzaldehyde is utilized in the synthesis of diverse chemical compounds. For instance, it is used as a starting material in synthesizing amorfrutins A and B, which have demonstrated cytotoxicity against human tumor cell lines compared to non-malignant fibroblasts (Brandes et al., 2020). Additionally, its derivatives are involved in creating various organic frameworks, such as in the synthesis of lanthanide–metal organic frameworks (MOFs) for sensing applications (Sun et al., 2017).

Molecular and Crystallographic Studies

This compound plays a crucial role in molecular and crystallographic studies. For example, its derivatives have been characterized by various spectroscopic techniques and X-ray crystallography to understand their structure and properties, as demonstrated in the study of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde (Özay et al., 2013).

Nonlinear Optical Materials

Derivatives of 3-Methoxy-5-(trifluoromethyl)benzaldehyde are used in developing nonlinear optical materials. For instance, the growth and characterization of 3-methoxy-4-hydroxy-benzaldehyde crystals have been explored for their application in nonlinear optics due to their significant second-order nonlinear optical susceptibility (Salary et al., 1999).

Organic Synthesis and Catalysis

This compound is also pivotal in organic synthesis and catalysis. It serves as an intermediate in various synthetic processes, such as in the enzyme-catalyzed asymmetric C–C bond formation, where its derivatives are used as substrates (Kühl et al., 2007).

Spectroscopic Analysis and Chemical Reactivity

Spectroscopic analysis of derivatives of 3-Methoxy-5-(trifluoromethyl)benzaldehyde provides insights into their chemical reactivity. For example, the oxidation of methoxy benzaldehydes by benzimidazolium fluorochromate in aqueous acetic acid medium has been studied to understand their reactivity and mechanism of oxidation (Malik et al., 2016).

Safety and Hazards

“3-Methoxy-5-(trifluoromethyl)benzaldehyde” is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed .

properties

IUPAC Name

3-methoxy-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHAVZIKRCECQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00613093
Record name 3-Methoxy-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-5-(trifluoromethyl)benzaldehyde

CAS RN

56723-86-5
Record name 3-Methoxy-5-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56723-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-5-(trifluoromethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-methoxy-5-(trifluoromethyl)benzonitrile (88 mg, 0.43 mmol) and PtO2 (9.8 mg, 0.043 mmol) in 88% formic acid (651 μL) was heated to 60° C. The reaction was stirred at this temperature for thirty minutes. The reaction was then cooled to room temperature, diluted with hexanes (5 mL), loaded on a silica gel column, and purified with 1% to 15% EtOAc/hexanes to afford 3-methoxy-5-(trifluoromethyl)benzaldehyde. Rf=0.56 (25% EtOAc/hexanes). 1H NMR (CDCl3, 500 MHz) δ 10.01 (s, 1H), 7.71 (s, 1H), 7.56 (s, 1H), 7.39 (s, 1H), 3.92 (s, 3H).
Quantity
88 mg
Type
reactant
Reaction Step One
Quantity
651 μL
Type
reactant
Reaction Step One
Name
Quantity
9.8 mg
Type
catalyst
Reaction Step One
[Compound]
Name
hexanes
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-5-(trifluoromethyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Methoxy-5-(trifluoromethyl)benzaldehyde
Reactant of Route 3
3-Methoxy-5-(trifluoromethyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Methoxy-5-(trifluoromethyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Methoxy-5-(trifluoromethyl)benzaldehyde
Reactant of Route 6
3-Methoxy-5-(trifluoromethyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.